molecular formula C23H16F2N2O4S B3411104 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902278-25-5

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B3411104
CAS No.: 902278-25-5
M. Wt: 454.4 g/mol
InChI Key: TVHIAFSJXCPKTE-UHFFFAOYSA-N
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Description

The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinolinone derivative characterized by:

  • A benzenesulfonyl group at position 3 of the quinolinone core.
  • A 6-fluoro substituent on the quinolinone ring.
  • An acetamide side chain linked to a 4-fluorophenyl group at the N-position.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O4S/c24-15-6-9-17(10-7-15)26-22(28)14-27-13-21(32(30,31)18-4-2-1-3-5-18)23(29)19-12-16(25)8-11-20(19)27/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHIAFSJXCPKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

Table 1: Structural Comparison of Quinolinone Derivatives

Compound Name / CAS No. R3 (Quinolinone) RN (Acetamide) Key Features
Target Compound Benzenesulfonyl 4-fluorophenyl - Strong electron-withdrawing sulfonyl group.
- Dual fluorine substitution.
[CAS 866808-72-2] 4-Fluorobenzenesulfonyl 2-methylphenyl - Enhanced electron withdrawal (4-F on sulfonyl).
- Ortho-methyl on acetamide.
[CAS 902515-08-6] 4-Ethylbenzoyl 4-methoxyphenyl - Benzoyl group (less electron-withdrawing).
- Methoxy increases lipophilicity.
[CAS 866725-54-4] Benzenesulfonyl 2-methylphenyl - Structural similarity to target, but methyl vs. fluoro on acetamide phenyl.

Analysis of Substituent Effects

R3 (Quinolinone Position 3)
  • Benzenesulfonyl vs.
  • Benzoyl vs. Sulfonyl : The 4-ethylbenzoyl group (CAS 902515-08-6) replaces the sulfonyl with a less electron-withdrawing benzoyl moiety, which may reduce metabolic stability but improve membrane permeability .
RN (Acetamide Phenyl Group)
  • 4-Fluorophenyl (Target) vs. 2-Methylphenyl (CAS 866725-54-4) : Fluorine’s electronegativity and smaller size compared to methyl may lead to stronger hydrogen bonding or altered steric interactions with biological targets .

Hypothesized Pharmacological Implications

Electron-Withdrawing Groups: Sulfonyl and fluorine substituents (target compound and CAS 866808-72-2) may improve binding to enzymes like topoisomerases or kinases, which are common targets for quinolinones .

Lipophilicity and Bioavailability : The 4-methoxyphenyl group (CAS 902515-08-6) could enhance tissue penetration but may increase off-target effects.

Steric Effects : The 2-methylphenyl group (CAS 866725-54-4) might limit interactions with deeper binding pockets compared to the target’s 4-fluorophenyl .

Research Context and Screening Methods

Quinolinone analogs are frequently evaluated using in vitro cytotoxicity assays, such as the microculture tetrazolium (MTT) assay, to assess growth inhibition in human tumor cell lines . For example:

  • Structural analogs like those in Table 1 are likely synthesized and tested in similar frameworks to optimize anticancer or antimicrobial profiles.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide belongs to the class of dihydroquinoline derivatives , which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F2N2O3S\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3\text{S}

This structure features a dihydroquinoline core with a benzenesulfonyl group and a fluorophenyl acetamide substituent, which are critical for its biological activity.

The mechanism of action for this compound primarily involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to this enzyme, the compound disrupts DNA replication, leading to bacterial cell death. Additionally, it may exhibit effects on other biochemical pathways, including apoptosis in cancer cells.

Antimicrobial Activity

  • In Vitro Studies : Research indicates that derivatives similar to this compound demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effective inhibition of Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range from 0.5 to 32 µg/mL against different bacterial strains, indicating potent activity .

Anticancer Activity

  • Cell Viability Assays : In vitro studies have shown that the compound can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values reported for these activities range from 5 to 15 µM .
  • Mechanisms of Action : The anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of similar quinoline derivatives against resistant strains of Staphylococcus aureus. Results showed that certain derivatives had lower MIC values compared to traditional antibiotics .
  • Cancer Cell Line Evaluation : Another study assessed the effects of dihydroquinoline derivatives on human cancer cell lines. The findings indicated that these compounds could induce significant cytotoxicity through oxidative stress pathways .

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)IC50 (µM)
AntimicrobialDihydroquinoline0.5 - 32-
AnticancerDihydroquinoline-5 - 15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

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